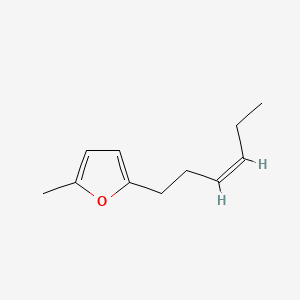
Phosphinothioic acid, dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, dibutyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond. This compound is known for its significant biological activity, including its role as an inhibitor of acetylcholine esterase, making it useful in various agricultural applications such as pesticides, herbicides, and insecticides . Additionally, phosphinothioic acid, dibutyl- is recognized for its neurotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, dibutyl- can be synthesized through the sulfurization of H-phosphinates and secondary phosphine oxides. One common method involves the reaction of dibutylphosphine with sulfur to form the desired product . The reaction conditions typically include the use of a solvent such as toluene and a temperature range of 80-140°C .
Industrial Production Methods
Industrial production of phosphinothioic acid, dibutyl- often involves large-scale sulfurization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and alkyl anions are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dibutylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinothioic acid, dibutyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphinothioic acid, dibutyl- involves its interaction with acetylcholine esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to neurotoxic effects . The molecular targets include the active site of acetylcholine esterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparaison Avec Des Composés Similaires
Phosphinothioic acid, dibutyl- can be compared with other similar compounds such as:
Phosphonothioates: These compounds also contain P-S bonds and are used in similar applications, but they differ in their specific chemical structures and reactivity.
Phosphinoselenoic acids: These compounds contain selenium instead of sulfur and are used as chiral solvating agents and precursors for chiral ionic liquids.
Phosphinothioic acid, dibutyl- stands out due to its specific inhibitory action on acetylcholine esterase and its versatile applications in both agricultural and scientific research .
Propriétés
Numéro CAS |
866-33-1 |
|---|---|
Formule moléculaire |
C8H19OPS |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
dibutyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
Clé InChI |
PBDGFDJXGFNNNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=S)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


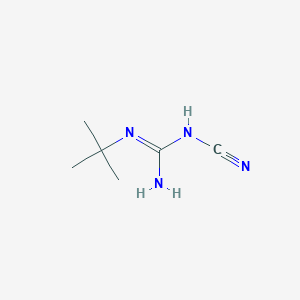
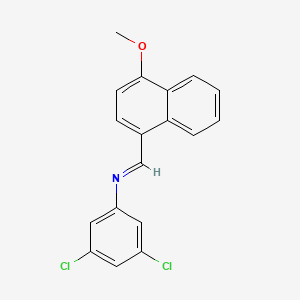
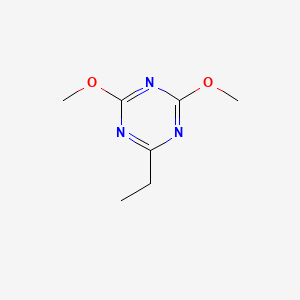
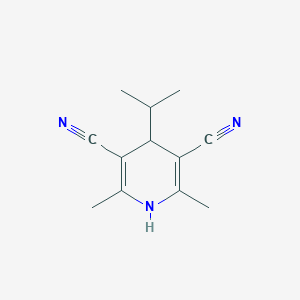


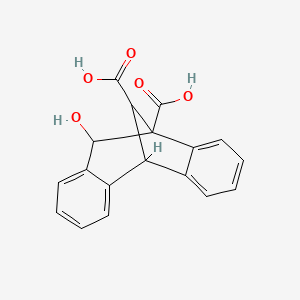
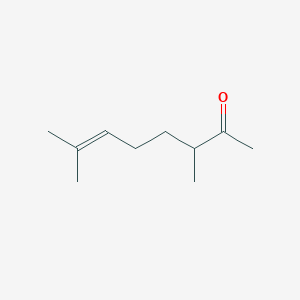
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


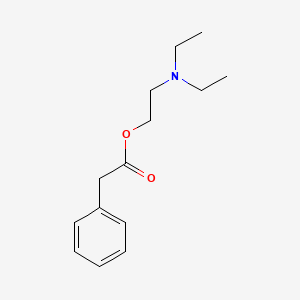
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
